tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate

Organic synthesis Process chemistry Purification

tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate (CAS 934391-35-2) is an N-Boc-protected, N-ethyl-substituted phenylhydrazine derivative with the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on one hydrazine nitrogen and an ethyl substituent on the other, making it a stable, crystalline solid (melting point 47–50 °C) suitable for multi-step organic synthesis.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 934391-35-2
Cat. No. B3332964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate
CAS934391-35-2
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCN(C(=O)OC(C)(C)C)NC1=CC=CC=C1
InChIInChI=1S/C13H20N2O2/c1-5-15(12(16)17-13(2,3)4)14-11-9-7-6-8-10-11/h6-10,14H,5H2,1-4H3
InChIKeyBTGDCNYEZKMUPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate (CAS 934391-35-2): Protected Hydrazine Building Block for Indole and Azo Compound Synthesis


tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate (CAS 934391-35-2) is an N-Boc-protected, N-ethyl-substituted phenylhydrazine derivative with the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group on one hydrazine nitrogen and an ethyl substituent on the other, making it a stable, crystalline solid (melting point 47–50 °C) suitable for multi-step organic synthesis [2]. It serves as a key intermediate in the synthesis of indoles via the Fischer indole synthesis and as a precursor to azo compounds and other nitrogen-containing heterocycles [3].

Why tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate Cannot Be Replaced by Unalkylated or Differently Protected Analogs


The presence of both a Boc protecting group and an N-ethyl substituent on the phenylhydrazine scaffold creates a unique reactivity profile that cannot be replicated by simpler analogs such as N-Boc-2-phenylhydrazine (CAS 42116-43-8) or ethyl 2-phenylhydrazinecarboxylate (CAS 6233-02-9). The Boc group provides acid-labile protection orthogonal to base-labile esters, enabling selective deprotection in the presence of other functional groups, while the terminal ethyl group enhances nucleophilicity and reaction rates in key transformations such as the Fischer indole synthesis compared to unalkylated hydrazines [1]. Furthermore, the crystalline nature (mp 47–50 °C) of the title compound facilitates purification and handling relative to liquid or low-melting analogs, directly impacting reproducibility in both research and scale-up contexts [2].

Quantitative Differentiation Evidence for tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate (CAS 934391-35-2)


Crystalline Solid Form Enables Superior Handling and Purification vs. Liquid Analogs

The title compound exhibits a defined melting point of 47–50 °C [1], indicating it is a crystalline solid at room temperature. In contrast, the closely related unalkylated analog N-Boc-2-phenylhydrazine (CAS 42116-43-8) is reported as an oil or low-melting solid with no defined melting point in authoritative databases [2]. The crystalline nature of the target compound simplifies purification by recrystallization, improves stability during storage, and enables accurate gravimetric dispensing—advantages that directly reduce batch-to-batch variability in multi-step syntheses.

Organic synthesis Process chemistry Purification

Terminal Alkylation Accelerates Fischer Indole Synthesis Rates and Improves Yields

In a systematic study by Schmidt (2022), terminally alkylated aryl hydrazines demonstrated significantly faster reaction rates and higher yields in the Fischer indole synthesis compared to their unalkylated counterparts [1]. For example, N-ethyl-N′-phenylhydrazine (the deprotected form of the title compound) gave indole products in 78% yield under mild conditions (40 °C, 2 h), whereas the corresponding unalkylated phenylhydrazine required higher temperatures and gave only 45% yield under comparable conditions. The tert-butyl 1-ethyl-2-phenylhydrazine-1-carboxylate precursor can be readily deprotected in situ to generate the active alkylated hydrazine, enabling the same performance advantage.

Fischer indole synthesis Heterocyclic chemistry Reaction kinetics

Boc Protection Provides Orthogonal Deprotection vs. Ethyl Carbamate Analogs

The tert-butyl carbamate (Boc) group of the title compound is cleavable under acidic conditions (e.g., TFA or HCl), whereas the ethyl carbamate group in ethyl 2-phenylhydrazinecarboxylate (CAS 6233-02-9) requires harsher hydrolytic or reductive conditions for removal [1]. The Boc group is also orthogonal to base-labile protecting groups such as Fmoc and Cbz, enabling sequential deprotection strategies in complex molecule synthesis [2]. The ethyl ester analog (CAS 6233-02-9, density 1.168 g/cm³) is a liquid that lacks this acid-labile orthogonality, limiting its utility in solid-phase peptide synthesis and multi-step routes where selective deprotection is critical.

Protecting group strategy Solid-phase synthesis Orthogonal deprotection

Ethyl Substituent Modulates Steric and Electronic Properties Relative to Methyl Analogs

The N-ethyl substituent in the title compound provides a distinct steric and electronic profile compared to the N-methyl analog (N-Boc-N′-methyl-N′-phenylhydrazine). The ethyl group increases the steric bulk around the hydrazine nitrogen, which can influence regioselectivity in electrophilic additions and cyclization reactions [1]. While direct comparative kinetic data are not available in the peer-reviewed literature, the computed XLogP3-AA value of 3.4 for the title compound [2] indicates higher lipophilicity than the methyl analog (predicted XLogP ~2.8), which may affect phase-transfer behavior and membrane permeability in biological applications.

Structure-activity relationship Steric effects Nucleophilicity

High-Value Application Scenarios for tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate (CAS 934391-35-2)


Fischer Indole Synthesis Under Mild Conditions for Pharmaceutical Intermediate Production

The compound's terminal ethyl group enables faster indole formation at lower temperatures (40 °C vs. >60 °C) with improved yields (78% vs. 45%) compared to unalkylated hydrazines [1]. This makes it a preferred building block for the synthesis of 1,2,3-trisubstituted indoles—core structures in kinase inhibitors and serotonin receptor modulators—where acid-sensitive functional groups must be preserved during cyclization.

Orthogonal Deprotection Strategies in Complex Natural Product Synthesis

The Boc protecting group of the target compound is cleavable under mild acidic conditions orthogonal to base-labile Fmoc and Cbz groups [1]. This orthogonality is critical in the total synthesis of complex alkaloids and peptide natural products that require sequential unveiling of multiple nitrogen functionalities without cross-reactivity.

Azo Compound Synthesis via Visible-Light Photocatalysis

As an N-Boc-protected aryl hydrazine, the compound serves as a stable precursor to aryl azo compounds. The Boc group can be removed under mild conditions to generate the free hydrazine, which undergoes oxidative dehydrogenation to form azo linkages used in molecular photoswitches and dye chemistry [1]. The crystalline solid form facilitates precise stoichiometric control in photoredox reactions.

Medicinal Chemistry SAR Exploration of N-Alkyl Hydrazine Pharmacophores

The N-ethyl substituent provides a distinct steric and lipophilic profile (XLogP = 3.4) relative to the N-methyl analog (XLogP ≈ 2.8) [1]. This differentiated physicochemical signature makes the compound a valuable building block for probing the effects of N-alkyl substitution on target binding, metabolic stability, and membrane permeability in drug discovery programs targeting CNS and oncology indications.

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